molecular formula C10H12Cl2O3S B13206955 3-Chloro-4-isobutoxybenzenesulfonyl chloride

3-Chloro-4-isobutoxybenzenesulfonyl chloride

Cat. No.: B13206955
M. Wt: 283.17 g/mol
InChI Key: XNDZHMVVTLKVQO-UHFFFAOYSA-N
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Description

3-Chloro-4-isobutoxybenzenesulfonyl chloride: is a chemical compound with the molecular formula C10H12Cl2O3S . It is used primarily in biochemical research, particularly in the field of proteomics . This compound is characterized by its chloro and isobutoxy substituents on the benzene ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-chloro-4-isobutoxybenzenesulfonyl chloride typically involves the reaction of 3-chloro-4-isobutoxybenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride . The reaction is as follows:

3-chloro-4-isobutoxybenzenesulfonic acid+SOCl23-chloro-4-isobutoxybenzenesulfonyl chloride+SO2+HCl\text{3-chloro-4-isobutoxybenzenesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-chloro-4-isobutoxybenzenesulfonic acid+SOCl2​→3-chloro-4-isobutoxybenzenesulfonyl chloride+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-chloro-4-isobutoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-chloro-4-isobutoxybenzenesulfonyl chloride is unique due to the presence of both chloro and isobutoxy substituents on the benzene ring. This combination of substituents imparts distinct chemical properties, making it useful in specific synthetic and research applications .

Properties

Molecular Formula

C10H12Cl2O3S

Molecular Weight

283.17 g/mol

IUPAC Name

3-chloro-4-(2-methylpropoxy)benzenesulfonyl chloride

InChI

InChI=1S/C10H12Cl2O3S/c1-7(2)6-15-10-4-3-8(5-9(10)11)16(12,13)14/h3-5,7H,6H2,1-2H3

InChI Key

XNDZHMVVTLKVQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl

Origin of Product

United States

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